
2H-benzotriazole;sulfuric acid
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Overview
Description
2H-benzotriazole and sulfuric acid are two distinct compounds that, when combined, exhibit unique chemical properties. 2H-benzotriazole is a heterocyclic compound with the chemical formula C6H5N3. It is known for its role as a corrosion inhibitor, particularly for copper and its alloys . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H2SO4. It is widely used in various industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2H-benzotriazole typically involves the reaction of o-phenylenediamine with sodium nitrite and acetic acid . This reaction proceeds via diazotization of one of the amine groups. The synthesis can be improved by carrying out the reaction at low temperatures (5–10 °C) and briefly irradiating in an ultrasonic bath .
For the preparation involving sulfuric acid, one method includes the condensation of benzotriazole, a ketone or an aldehyde, an alcohol, and a catalytic amount of sulfuric acid in carbon tetrachloride . Another method involves the reaction of benzotriazole and dialkyl ketals .
Industrial Production Methods
Industrial production of 2H-benzotriazole often involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized for high yield and purity, and the product is typically purified using chromatography on silica gel .
Chemical Reactions Analysis
Types of Reactions
2H-benzotriazole undergoes various types of chemical reactions, including:
Oxidation: Oxidation of 2H-benzotriazole can lead to the formation of benzyne, which rapidly dimerizes to biphenylene.
Reduction: Treatment with zinc powder and sulfuric acid can lead to reduction reactions.
Substitution: Benzotriazole can react with aromatic aldehydes in the presence of ethanol to give benzotriazole-based N,O-acetals.
Common Reagents and Conditions
Common reagents used in these reactions include sulfuric acid, zinc powder, aromatic aldehydes, and ethanol. The conditions vary depending on the desired reaction, with temperatures ranging from room temperature to 80°C .
Major Products
Major products formed from these reactions include benzyne, biphenylene, and benzotriazole-based N,O-acetals .
Scientific Research Applications
Chemical Properties and Mechanism of Action
2H-benzotriazole is characterized by its unique photophysical properties, particularly its ability to undergo excited-state intramolecular proton transfer (ESIPT) . This property makes it a valuable fluorescent probe for studying molecular interactions and dynamics. The compound exhibits Aggregation-Induced Emission (AIE) , which allows it to change its emission properties in response to specific environmental triggers, such as solvent composition and concentration.
Chemistry
- Fluorescent Probes : Due to its ESIPT characteristics, 2H-benzotriazole is widely used in fluorescence chemistry for studying molecular interactions. It serves as a sensitive indicator for changes in the microenvironment of molecules.
- Corrosion Inhibition : Benzotriazole derivatives are effective corrosion inhibitors for copper and its alloys. They form a passive layer that protects the metal from corrosion by preventing undesirable surface reactions. This application is particularly relevant in heritage conservation efforts .
Biology
- Bioimaging : The compound is employed in bioimaging techniques due to its fluorescence properties, allowing researchers to visualize biological processes in real-time.
- Metal Ion Detection : It acts as a sensor for detecting metal ions and pH changes within biological systems, providing insights into cellular environments and reactions.
Medicine
- Photodynamic Therapy : Research indicates potential applications of 2H-benzotriazole in photodynamic therapy, where it could be used as a drug delivery agent targeting specific tissues or cells.
- Antimicrobial Properties : Derivatives of benzotriazole have shown promising antimicrobial activity against various pathogens. Studies reveal that modifications to the benzotriazole structure can enhance its effectiveness against bacteria and fungi .
Industrial Applications
- Organic Light-Emitting Diodes (OLEDs) : The compound's photophysical properties make it suitable for use in the development of OLEDs and other optoelectronic devices.
- Corrosion Inhibitors : Beyond copper protection, benzotriazole is utilized in various industrial applications to safeguard metals from corrosion in different environments, including hydraulic fluids and heating systems .
Case Study 1: Corrosion Inhibition in Heritage Conservation
In a study on the effectiveness of benzotriazole as a corrosion inhibitor for bronze artifacts, researchers found that the application of benzotriazole significantly reduced corrosion rates compared to untreated samples. The formation of a stable copper-benzotriazole complex was identified as the mechanism behind this protective effect.
Case Study 2: Antimicrobial Activity
A series of benzotriazole derivatives were synthesized and tested against Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values below 25 μg/mL, demonstrating potential as new antibacterial agents amid rising antibiotic resistance issues .
Mechanism of Action
The mechanism by which 2H-benzotriazole exerts its effects involves its ability to act as an excellent leaving group, electron-donating or electron-withdrawing group, anion precursor, and radical precursor . It forms strong complexes with metals, providing corrosion inhibition by adsorbing onto the metal surface and forming a protective layer .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Similar in structure and also used as a corrosion inhibitor.
Tolyltriazole: Another corrosion inhibitor with similar applications.
Uniqueness
2H-benzotriazole is unique due to its versatility in synthetic chemistry and its ability to stabilize negative charges and radicals . Its dual role as both an electron-donating and electron-withdrawing group makes it particularly valuable in various chemical reactions .
Biological Activity
2H-benzotriazole and its derivatives, including those combined with sulfuric acid, represent a significant class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of 2H-benzotriazole; sulfuric acid, focusing on its anticancer, antimicrobial, and other therapeutic potentials, supported by data from various studies.
2H-benzotriazole is a bicyclic compound characterized by a triazole ring fused to a benzene ring. When treated with sulfuric acid, it can undergo various chemical transformations that enhance its biological activity. The combination of these compounds has been shown to exhibit unique properties that contribute to their efficacy in biological systems.
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzotriazole derivatives. For instance, compounds derived from 2H-benzotriazole have demonstrated significant cytotoxic effects against various cancer cell lines:
Compound | Cell Line | IC50 (µM) | Notes |
---|---|---|---|
Benzyl protected 2H-benzotriazole | HeLa | 2.908 | Complete inhibition at 100 µM |
Acetyl protected 2H-benzotriazole | HeLa | 9.940 | Less effective than benzyl derivative |
The above data indicates that the structural modifications of benzotriazole significantly influence its potency against cancer cells. The mechanism appears to involve apoptosis induction via activation of peroxisome proliferator-activated receptors (PPARs) and inhibition of protein kinases .
Antimicrobial Activity
Benzotriazoles have also been extensively studied for their antimicrobial properties. The following table summarizes the antibacterial activity against various strains:
Compound | Target Bacteria | MIC (µg/mL) | Activity |
---|---|---|---|
5-Halogenomethylsulfonyl-benzotriazoles | MRSA | 12.5-25 | Significant |
6-Chloro-1H-benzotriazole | Entamoeba histolytica | Micromolar range | More active than metronidazole |
These findings suggest that benzotriazole derivatives can effectively combat resistant bacterial strains and protozoan infections, showcasing their potential as new therapeutic agents in infectious disease management .
The biological activity of benzotriazoles is attributed to their ability to interact with cellular targets through non-covalent interactions, including hydrogen bonding and π–π stacking. This interaction facilitates the inhibition of critical enzymes and receptors involved in cell proliferation and survival pathways.
Key Mechanisms:
- Apoptosis Induction : Activation of PPARs leading to programmed cell death in cancer cells.
- Enzyme Inhibition : Targeting protein kinases and other critical enzymes that regulate cellular functions.
- Antimicrobial Action : Disruption of bacterial cell wall synthesis and function.
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of various benzotriazole derivatives on HeLa cells, revealing that certain modifications significantly enhanced their anticancer properties.
- Antibacterial Efficacy : Research demonstrated that specific benzotriazole derivatives exhibited potent antibacterial effects against MRSA, suggesting a promising avenue for developing new antibiotics.
Properties
CAS No. |
24694-40-4 |
---|---|
Molecular Formula |
C6H7N3O4S |
Molecular Weight |
217.21 g/mol |
IUPAC Name |
2H-benzotriazole;sulfuric acid |
InChI |
InChI=1S/C6H5N3.H2O4S/c1-2-4-6-5(3-1)7-9-8-6;1-5(2,3)4/h1-4H,(H,7,8,9);(H2,1,2,3,4) |
InChI Key |
SSTKJQDDMQGGKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NNN=C2C=C1.OS(=O)(=O)O |
physical_description |
Liquid |
Origin of Product |
United States |
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